molecular formula C17H25FN2 B5185200 1'-(2-fluorobenzyl)-1,4'-bipiperidine

1'-(2-fluorobenzyl)-1,4'-bipiperidine

Cat. No. B5185200
M. Wt: 276.4 g/mol
InChI Key: JCRDCGXZQGCWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-fluorobenzyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a piperidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1'-(2-fluorobenzyl)-1,4'-bipiperidine is not well understood. However, it has been suggested that this compound acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that 1'-(2-fluorobenzyl)-1,4'-bipiperidine has both biochemical and physiological effects. Biochemically, this compound has been found to increase the levels of dopamine in the brain. Physiologically, it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-(2-fluorobenzyl)-1,4'-bipiperidine in lab experiments is its potential therapeutic benefits. This compound has shown promising results in the treatment of various neurological disorders, drug addiction, and alcoholism. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as seizures and respiratory depression.

Future Directions

There are several future directions for the research on 1'-(2-fluorobenzyl)-1,4'-bipiperidine. One direction is to further investigate the mechanism of action of this compound. Another direction is to explore its potential therapeutic benefits in the treatment of other neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of this compound to minimize its potential toxicity.
In conclusion, 1'-(2-fluorobenzyl)-1,4'-bipiperidine is a piperidine derivative that has shown promising results in various fields of research. Its potential therapeutic benefits in the treatment of neurological disorders, drug addiction, and alcoholism make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and minimize its potential toxicity.

Synthesis Methods

The synthesis of 1'-(2-fluorobenzyl)-1,4'-bipiperidine can be achieved through various methods. One such method involves the reaction of 1,4-bis(4-piperidyl)butane with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

1'-(2-fluorobenzyl)-1,4'-bipiperidine has been widely used in various fields of research such as medicinal chemistry, neuroscience, and pharmacology. This compound has been found to have potential therapeutic benefits in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has also shown promising results in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c18-17-7-3-2-6-15(17)14-19-12-8-16(9-13-19)20-10-4-1-5-11-20/h2-3,6-7,16H,1,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRDCGXZQGCWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Fluorobenzyl)-1,4'-bipiperidine

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